molecular formula C15H11Cl2NO2 B5558517 N-(4-acetylphenyl)-2,5-dichlorobenzamide

N-(4-acetylphenyl)-2,5-dichlorobenzamide

Cat. No.: B5558517
M. Wt: 308.2 g/mol
InChI Key: NAWKIVRBELKSAA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,5-dichlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2,5-dichlorobenzamide typically involves the reaction of 4-aminoacetophenone with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-2,5-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of N-(4-carboxyphenyl)-2,5-dichlorobenzamide.

    Reduction: Formation of N-(4-aminophenyl)-2,5-dichlorobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-2,5-dichlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is used in the development of new drugs aimed at treating bacterial infections and inflammatory diseases.

Medicine: this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the treatment of certain cancers and chronic inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anti-inflammatory effects could be due to the suppression of pro-inflammatory cytokines.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-2-chloroacetamide
  • N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide

Comparison: N-(4-acetylphenyl)-2,5-dichlorobenzamide is unique due to the presence of two chlorine atoms on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and anti-inflammatory properties due to the electron-withdrawing effects of the chlorine atoms.

Properties

IUPAC Name

N-(4-acetylphenyl)-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(16)4-7-14(13)17/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWKIVRBELKSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reaction of 2,5-dichlorobenzoic acid (300 mg, 1.50 mmol) in thionyl chloride (3.5 mL) then with 4-aminoacetophenone (85 mg, 0.63 mmol) in presence of triethylamine (90 μL, 0.65 mmol) in THF (6 mL) according to method B gave N-(4-Acetyl-phenyl)-2,5-dichloro-benzamide (150 mg, 0.48 mmol, 76% yield) as a orange powder after purification by crystallisation in DCM.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step Two
Quantity
90 μL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

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